4-{[1-(2-Fluorobenzenesulfonyl)piperidin-3-yl]methoxy}-2-methylpyridine
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Overview
Description
4-{[1-(2-Fluorobenzenesulfonyl)piperidin-3-yl]methoxy}-2-methylpyridine is a complex organic compound featuring a piperidine ring substituted with a fluorobenzenesulfonyl group and a methoxy group attached to a methylpyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(2-Fluorobenzenesulfonyl)piperidin-3-yl]methoxy}-2-methylpyridine typically involves multi-step organic reactions. One common approach is to start with the piperidine ring, which is then functionalized with the fluorobenzenesulfonyl group. The methoxy group is introduced via a nucleophilic substitution reaction, and the final step involves coupling with the methylpyridine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(2-Fluorobenzenesulfonyl)piperidin-3-yl]methoxy}-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents on the aromatic ring or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups like halides or amines.
Scientific Research Applications
4-{[1-(2-Fluorobenzenesulfonyl)piperidin-3-yl]methoxy}-2-methylpyridine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and receptor binding.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-{[1-(2-Fluorobenzenesulfonyl)piperidin-3-yl]methoxy}-2-methylpyridine involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzenesulfonyl group can enhance binding affinity and specificity, while the piperidine ring may facilitate membrane permeability. The methoxy and methylpyridine groups contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 4-{[1-(2-Fluorobenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine
- 4-{[1-(2-Fluorobenzenesulfonyl)piperidin-4-yl]methoxy}-2-methylpyridine
Uniqueness
4-{[1-(2-Fluorobenzenesulfonyl)piperidin-3-yl]methoxy}-2-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
4-[[1-(2-fluorophenyl)sulfonylpiperidin-3-yl]methoxy]-2-methylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O3S/c1-14-11-16(8-9-20-14)24-13-15-5-4-10-21(12-15)25(22,23)18-7-3-2-6-17(18)19/h2-3,6-9,11,15H,4-5,10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRANIWSYDGZANA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCCN(C2)S(=O)(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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